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Abstract
JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic

glutamate receptor 2 (mGluR2). This document provides a comprehensive overview of the

preclinical data for JNJ-42153605, including its in vitro and in vivo pharmacology,

pharmacokinetic properties, and mechanism of action. The information is intended to serve as

a detailed technical resource for researchers and professionals in the field of drug

development.

Introduction
JNJ-42153605 is a novel small molecule that enhances the activity of the mGluR2 in the

presence of the endogenous agonist, glutamate.[1][2] The mGluR2 receptor, a G-protein

coupled receptor (GPCR), is a key target in the central nervous system for the modulation of

glutamatergic neurotransmission. Its activation is associated with a reduction in glutamate

release, a mechanism of interest for the treatment of various neurological and psychiatric

disorders characterized by excessive glutamate signaling. This guide summarizes the key

preclinical findings for JNJ-42153605, providing a foundation for its potential therapeutic

applications.
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JNJ-42153605 demonstrates potent and selective positive allosteric modulation of the human

mGluR2.

Potency and Efficacy
The potency of JNJ-42153605 was determined using a [³⁵S]GTPγS binding assay in Chinese

Hamster Ovary (CHO) cells expressing the human mGluR2. The compound exhibited an EC₅₀

of 17 nM.[1][2]

Parameter Value Assay System

EC₅₀ 17 nM

[³⁵S]GTPγS binding assay in

CHO cells expressing human

mGluR2

Table 1: In Vitro Potency of JNJ-42153605

Selectivity
The selectivity of JNJ-42153605 was assessed against other mGluR subtypes. The compound

showed no agonist or antagonist activity at other mGluR subtypes at concentrations up to 30

µM.[1]

In Vivo Pharmacology
Preclinical in vivo studies in rodent models have demonstrated the central nervous system

activity of JNJ-42153605, suggesting its potential as a therapeutic agent for neuropsychiatric

disorders.

Efficacy in Animal Models
JNJ-42153605 effectively reversed hyperlocomotion induced by the NMDA receptor antagonist

phencyclidine (PCP), a widely used animal model to screen for antipsychotic activity. The

compound demonstrated a dose-dependent effect with an ED₅₀ of 5.4 mg/kg (subcutaneous

administration).[1][2][3][4]

In a sleep-wake electroencephalogram (EEG) paradigm in rats, JNJ-42153605 demonstrated

central in vivo efficacy by inhibiting the rapid eye movement (REM) sleep state at a dose of 3
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mg/kg (oral administration).[1][3][4][5] This effect is known to be mediated by mGluR2

activation.

JNJ-42153605 has been shown to inhibit spontaneous locomotion and conditioned avoidance

behavior in rodents.[6] These models are also predictive of antipsychotic-like activity.

Model Species Effect Dose/ED₅₀
Route of

Administration

PCP-Induced

Hyperlocomotion
Mouse

Reversal of

hyperlocomotion
ED₅₀ = 5.4 mg/kg

Subcutaneous

(s.c.)

REM Sleep Rat
Inhibition of REM

sleep
3 mg/kg Oral (p.o.)

Spontaneous

Locomotion
Rodent Inhibition - -

Conditioned

Avoidance
Rat Inhibition - -

Table 2: In Vivo Efficacy of JNJ-42153605

Pharmacokinetics
Pharmacokinetic studies in rats and dogs have characterized the absorption, distribution,

metabolism, and excretion (ADME) profile of JNJ-42153605.

The compound exhibits a rapid rate of absorption from the gastrointestinal tract.[1] In vivo

clearance is reported to be moderate to high in both rats and dogs.[1]

Species Parameter Value

Rat Clearance 35 mL/min/kg

Dog Clearance 29 mL/min/kg

Table 3: Pharmacokinetic Parameters of JNJ-42153605
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Mechanism of Action
JNJ-42153605 acts as a positive allosteric modulator of the mGluR2. It binds to a site on the

receptor that is distinct from the glutamate binding site, thereby enhancing the receptor's

response to glutamate. The mGluR2 is coupled to the Gi/o G-protein, and its activation leads to

the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine

monophosphate (cAMP) levels.[7][8][9][10][11] This signaling cascade ultimately leads to a

reduction in neurotransmitter release.
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Figure 1: JNJ-42153605 Signaling Pathway

Experimental Protocols
In Vitro [³⁵S]GTPγS Binding Assay

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR2 are

cultured in appropriate media and conditions.

Membrane Preparation: Cell membranes are prepared from the cultured cells by

homogenization and centrifugation.

Assay: Membranes are incubated with [³⁵S]GTPγS, GDP, glutamate (at a fixed

concentration), and varying concentrations of JNJ-42153605.
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Detection: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified using a

scintillation counter.

Data Analysis: The EC₅₀ value is determined by fitting the concentration-response data to a

sigmoidal curve.

In Vivo PCP-Induced Hyperlocomotion
Animals: Male C57BL/6 mice are used.

Habituation: Mice are habituated to the locomotor activity chambers for a defined period

before the experiment.

Drug Administration: Mice are pre-treated with either vehicle or JNJ-42153605 (s.c.) at

various doses.

PCP Administration: After a specified pre-treatment time, mice are administered with PCP

(typically 5 mg/kg, s.c.) to induce hyperlocomotion.

Locomotor Activity Measurement: Locomotor activity is recorded for a set duration using an

automated activity monitoring system.

Data Analysis: The total distance traveled is calculated and compared between treatment

groups. The ED₅₀ is calculated from the dose-response curve.[12][13][14][15][16]
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Figure 2: PCP-Induced Hyperlocomotion Workflow

Conditioned Avoidance Response (CAR) in Rats
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock is

used.
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Training: Rats are trained to associate a conditioned stimulus (CS), such as a light or tone,

with an unconditioned stimulus (US), a mild footshock. The rat learns to avoid the shock by

moving to the other side of the shuttle box upon presentation of the CS.[17][18][19][20][21]

Drug Administration: Once the avoidance response is stably acquired, rats are treated with

either vehicle or JNJ-42153605.

Testing: The number of successful avoidance responses (moving during the CS before the

US) is recorded.

Data Analysis: The percentage of avoidance failures is calculated and compared between

the drug-treated and vehicle groups.

Summary and Conclusion
JNJ-42153605 is a potent and selective positive allosteric modulator of the mGluR2 receptor

with a clear mechanism of action. Preclinical studies have demonstrated its efficacy in rodent

models predictive of antipsychotic activity. The compound exhibits favorable pharmacokinetic

properties, supporting its potential for further development. This technical guide provides a

comprehensive summary of the preclinical data for JNJ-42153605, highlighting its promise as a

novel therapeutic agent for CNS disorders.
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Figure 3: Core Concept of JNJ-42153605

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://en.wikipedia.org/wiki/Conditioned_avoidance_response_test
https://pmc.ncbi.nlm.nih.gov/articles/PMC12040205/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5248571/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4679659/
https://www.protocols.io/view/active-avoidance-protocol-01282020-6qpvro943vmk/v1
https://www.benchchem.com/product/b608222?utm_src=pdf-body
https://www.benchchem.com/product/b608222?utm_src=pdf-body
https://www.benchchem.com/product/b608222?utm_src=pdf-body
https://www.benchchem.com/product/b608222?utm_src=pdf-body-img
https://www.benchchem.com/product/b608222?utm_src=pdf-body
https://www.benchchem.com/product/b608222?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. medchemexpress.com [medchemexpress.com]

2. caymanchem.com [caymanchem.com]

3. Discovery of 3-cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-
trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605): a positive allosteric modulator of
the metabotropic glutamate 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

4. pubs.acs.org [pubs.acs.org]

5. allgenbio.com [allgenbio.com]

6. Preclinical evaluation of the antipsychotic potential of the mGlu2-positive allosteric
modulator JNJ-40411813 - PMC [pmc.ncbi.nlm.nih.gov]

7. mGluR2 acts through inhibitory Gα subunits to regulate transmission and long-term
plasticity at hippocampal mossy fiber-CA3 synapses - PMC [pmc.ncbi.nlm.nih.gov]

8. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC
[pmc.ncbi.nlm.nih.gov]

9. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie
Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC
[pmc.ncbi.nlm.nih.gov]

12. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and
serotonin receptor subtype selective antagonists in mice - PubMed
[pubmed.ncbi.nlm.nih.gov]

13. academic.oup.com [academic.oup.com]

14. researchgate.net [researchgate.net]

15. researchgate.net [researchgate.net]

16. Phencyclidine dose optimisation for induction of spatial learning and memory deficits
related to schizophrenia in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]

17. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

18. Modifying the platform-mediated avoidance task: A new protocol to study active
avoidance within a social context in rats - PMC [pmc.ncbi.nlm.nih.gov]

19. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-
pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of
conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.medchemexpress.com/JNJ-42153605.html
https://www.caymanchem.com/product/21984/jnj-42153605
https://pubmed.ncbi.nlm.nih.gov/23072213/
https://pubmed.ncbi.nlm.nih.gov/23072213/
https://pubmed.ncbi.nlm.nih.gov/23072213/
https://pubs.acs.org/doi/abs/10.1021/jm3010724
https://www.allgenbio.com/products/m11439
https://pmc.ncbi.nlm.nih.gov/articles/PMC4324682/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4324682/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1458886/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1458886/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2904507/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2904507/
https://www.ncbi.nlm.nih.gov/books/NBK6556/
https://www.ncbi.nlm.nih.gov/books/NBK6556/
https://www.researchgate.net/figure/Downstream-signaling-pathways-activated-by-metabotropic-glutamate-receptors-mGluR_fig2_313786433
https://pmc.ncbi.nlm.nih.gov/articles/PMC3805900/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3805900/
https://pubmed.ncbi.nlm.nih.gov/9122367/
https://pubmed.ncbi.nlm.nih.gov/9122367/
https://pubmed.ncbi.nlm.nih.gov/9122367/
https://academic.oup.com/ijnp/article/15/6/767/760895
https://www.researchgate.net/figure/Phencyclidine-PCP-induced-hyperlocomotion-and-impairments-of-sociality-and-recognition_fig2_51809927
https://www.researchgate.net/figure/Effects-of-compound-4k-on-PCP-induced-hyperlocomotion-in-mice-Animals-were-habituated_fig2_330768328
https://pmc.ncbi.nlm.nih.gov/articles/PMC6219884/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6219884/
https://en.wikipedia.org/wiki/Conditioned_avoidance_response_test
https://pmc.ncbi.nlm.nih.gov/articles/PMC12040205/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12040205/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5248571/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5248571/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5248571/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


20. Effects of repeated quetiapine treatment on conditioned avoidance responding in rats -
PMC [pmc.ncbi.nlm.nih.gov]

21. Active Avoidance protocol 01282020 [protocols.io]

To cite this document: BenchChem. [Preclinical Profile of JNJ-42153605: An In-Depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608222#preclinical-data-for-jnj-42153605]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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